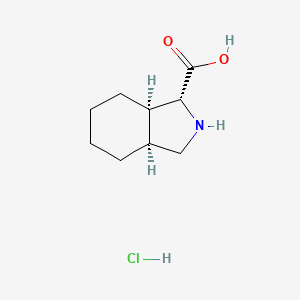

(1R,3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

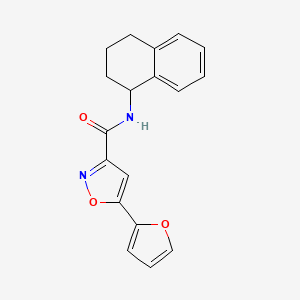

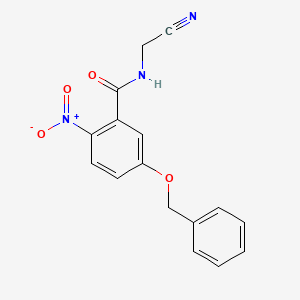

The compound belongs to a class of octahydro-1H-isoindole derivatives, characterized by a saturated heterocyclic backbone that includes both nitrogen and multiple chiral centers. This structural motif is found in various bioactive molecules and intermediates used in the synthesis of pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of related octahydro-1H-isoindole compounds involves multi-step organic reactions, starting from simpler precursors. For instance, Nadirova et al. (2019) described the formation of isoindole-7-carboxylic acids through reactions involving furfurylamines and maleic anhydride, showcasing a method that might be adapted for the synthesis of the target compound (Nadirova et al., 2019).

Molecular Structure Analysis

The structure of octahydro-1H-isoindole derivatives typically features non-planar rings with chair or envelope conformations, as detailed by Shang et al. (2012), who investigated the crystal structure of a similar compound, revealing the importance of torsion angles and ring conformations in defining the molecule's 3D shape (Shang et al., 2012).

Scientific Research Applications

Structural and Conformational Analysis

- The compound exhibits distinct structural features, with the octahydro-1H-isoindole ring not being planar and displaying a chair and envelope conformation in different parts of the molecule (Shang et al., 2012).

Synthesis and Structural Studies

- It has been involved in the synthesis of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids and further transformations, showing its utility in organic synthesis and structural analysis through X-ray crystallography (Nadirova et al., 2019).

Novel Synthesis Applications

- Used as a building block in the preparation of new sugar amino acids, demonstrating its versatility in organic synthesis and potential applications in developing peptidomimetics (Defant et al., 2011).

Analytical Method Development

- Key in the development of analytical methods for quantifying isomers in pharmaceutical synthesis, highlighting its role in quality control and process optimization (Vali et al., 2012).

Gamma-Aminobutyric Acid (GABA) Analogue Development

- Served as a basis for developing a conformationally restricted γ-aminobutyric acid (GABA) analogue, illustrating its potential in neuroscience and pharmacology research (Melnykov et al., 2018).

Intramolecular Reactions and Chemical Transformations

- Involved in studies exploring intramolecular Diels-Alder reactions, showcasing its reactivity and utility in complex organic transformations (Widmer et al., 1978).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

(1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRXSOTUXVGZMF-QTPPMTSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CNC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)CN[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide](/img/structure/B2485297.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![5-[(Piperidin-1-yl)methyl]piperidin-2-one](/img/structure/B2485314.png)